4,5,6-Trimethylpyrimidin-2-amine
Overview
Description
4,5,6-Trimethylpyrimidin-2-amine, also known as TMPA, is a heterocyclic compound. It has the empirical formula C7H11N3 and a molecular weight of 137.18 .
Molecular Structure Analysis
The molecular structure of 4,5,6-Trimethylpyrimidin-2-amine can be represented by the SMILES stringNC1=NC(C)=C(C)C(C)=N1
. The InChI key for this compound is PGKDWIZGAJVLNB-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
4,5,6-Trimethylpyrimidin-2-amine is a solid compound . Its molecular weight is 137.18 g/mol.Scientific Research Applications
Pharmacology
4,5,6-Trimethylpyrimidin-2-amine: is utilized in pharmacological research as a building block for the synthesis of various compounds. Its derivatives are explored for their potential therapeutic effects, including antifungal, antibacterial, and anti-inflammatory activities . The compound’s structural versatility allows for the creation of novel molecules that can interact with biological targets, potentially leading to new drug discoveries.
Organic Synthesis
In organic chemistry, 4,5,6-Trimethylpyrimidin-2-amine serves as a precursor in the synthesis of complex organic molecules. It is particularly valuable in constructing pyrimidine rings, which are a core structure in many pharmaceuticals . Researchers leverage its reactivity to introduce various substituents, enabling the development of compounds with desired properties.
Material Science
This compound finds applications in material science due to its potential as a chemical intermediate in the synthesis of advanced materials . Its derivatives could be used in creating polymers, coatings, and electronic materials that require specific molecular architectures for enhanced performance.
Analytical Chemistry
4,5,6-Trimethylpyrimidin-2-amine: is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in measurements.
Agricultural Research
While direct applications in agriculture are not extensively documented, the chemical properties of 4,5,6-Trimethylpyrimidin-2-amine may contribute to the development of agrochemicals . Research in this area could explore its use in creating pesticides or herbicides with improved safety profiles and efficacy.
Environmental Studies
Environmental studies may utilize 4,5,6-Trimethylpyrimidin-2-amine in the assessment of chemical stability and degradation under various environmental conditions . Understanding its behavior in different ecosystems can inform the environmental impact of related compounds.
Biochemistry Research
In biochemistry, 4,5,6-Trimethylpyrimidin-2-amine is a candidate for probing enzyme mechanisms and studying biochemical pathways . Its incorporation into biomolecules can help elucidate the function of enzymes and the molecular basis of diseases.
Industrial Applications
Industrially, 4,5,6-Trimethylpyrimidin-2-amine may be involved in the synthesis of dyes, resins, and other industrial chemicals . Its role as an intermediate can lead to the production of compounds with specific characteristics required for industrial processes.
Safety and Hazards
properties
IUPAC Name |
4,5,6-trimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKDWIZGAJVLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482430 | |
Record name | 4,5,6-trimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethylpyrimidin-2-amine | |
CAS RN |
54568-11-5 | |
Record name | 4,5,6-trimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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